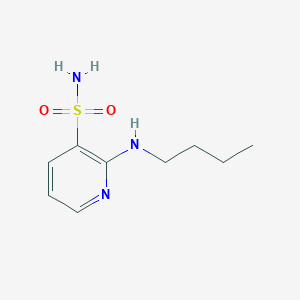![molecular formula C17H24N2O4 B2840822 Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate CAS No. 866017-98-3](/img/structure/B2840822.png)
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of ethyl acetoacetate with tert-butyl aniline under acidic or basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(acetylamino)-3-[4-(methyl)anilino]-3-oxopropanoate
- Ethyl 2-(acetylamino)-3-[4-(ethyl)anilino]-3-oxopropanoate
- Ethyl 2-(acetylamino)-3-[4-(isopropyl)anilino]-3-oxopropanoate
Uniqueness
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability.
Propriétés
IUPAC Name |
ethyl 2-acetamido-3-(4-tert-butylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-6-23-16(22)14(18-11(2)20)15(21)19-13-9-7-12(8-10-13)17(3,4)5/h7-10,14H,6H2,1-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJMUAJPJDATAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2840741.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)

![ethyl 5-(3,4-diethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B2840754.png)
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2840755.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2840756.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
